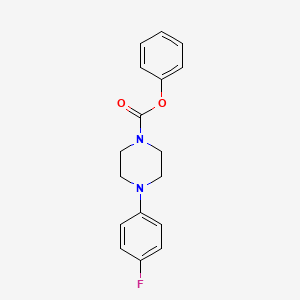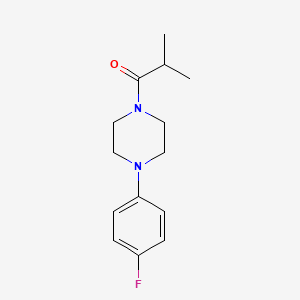
phenyl 4-(4-fluorophenyl)-1-piperazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl 4-(4-fluorophenyl)-1-piperazinecarboxylate, commonly known as pFPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmacology and medicinal chemistry. pFPP belongs to the class of piperazine derivatives and has been found to possess a wide range of biological activities, including antidepressant, anxiolytic, and antipsychotic effects. In
Applications De Recherche Scientifique
PFPP has been extensively studied for its potential applications in pharmacology and medicinal chemistry. It has been found to possess antidepressant, anxiolytic, and antipsychotic effects, making it a promising candidate for the treatment of various mental disorders. In addition, pFPP has also been investigated for its potential use as a diagnostic tool for Alzheimer's disease and other neurodegenerative disorders.
Mécanisme D'action
The exact mechanism of action of pFPP is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor agonist. This dual action on the serotonin system is thought to be responsible for its antidepressant and anxiolytic effects. In addition, pFPP has also been found to modulate the activity of other neurotransmitters such as dopamine and norepinephrine, which may contribute to its antipsychotic effects.
Biochemical and physiological effects:
pFPP has been found to have a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and other neurotransmitters in the brain, which may contribute to its antidepressant and anxiolytic effects. In addition, pFPP has also been found to modulate the activity of various ion channels and receptors, which may contribute to its antipsychotic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using pFPP in lab experiments is its wide range of biological activities. This makes it a versatile compound that can be used to study various aspects of pharmacology and medicinal chemistry. However, one of the limitations of using pFPP is its relatively low yield, which can make it difficult to obtain large quantities of the compound for use in experiments.
Orientations Futures
There are several future directions for the study of pFPP. One area of research is the development of more efficient synthesis methods to increase the yield of the compound. Another area of research is the investigation of the potential use of pFPP in the treatment of other mental disorders such as bipolar disorder and schizophrenia. In addition, there is also potential for the use of pFPP as a diagnostic tool for other neurodegenerative disorders such as Parkinson's disease and Huntington's disease.
Conclusion:
In conclusion, pFPP is a promising compound that has gained significant attention in the scientific community due to its potential applications in pharmacology and medicinal chemistry. Its wide range of biological activities, including antidepressant, anxiolytic, and antipsychotic effects, make it a versatile compound that can be used to study various aspects of mental health. Further research is needed to fully understand the mechanism of action of pFPP and its potential applications in the treatment of various mental disorders.
Méthodes De Synthèse
The synthesis of pFPP involves the reaction of 4-fluoroaniline with ethyl 4-chloro-4-oxobutanoate, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by reacting the intermediate with piperazine in the presence of triethylamine. The yield of pFPP obtained using this method is around 50%.
Propriétés
IUPAC Name |
phenyl 4-(4-fluorophenyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2/c18-14-6-8-15(9-7-14)19-10-12-20(13-11-19)17(21)22-16-4-2-1-3-5-16/h1-9H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFRACLQUODPPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B5837147.png)

![2-{benzyl[3-(trifluoromethyl)benzyl]amino}ethanol](/img/structure/B5837155.png)
![N'-[2-(2-naphthyloxy)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5837159.png)

![N-[4-(aminocarbonyl)phenyl]-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide](/img/structure/B5837164.png)

![5-[(3-methoxybenzoyl)amino]isophthalic acid](/img/structure/B5837172.png)
